N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride
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Overview
Description
N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylamine moiety with an indene carboxamide framework, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexanol, undergoes a series of reactions to introduce the amino group at the desired position. This can be achieved through reductive amination or other suitable methods.
Indene Carboxamide Formation: The indene carboxamide core is synthesized through a Friedel-Crafts acylation reaction, where an indene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the aminocyclohexyl intermediate with the indene carboxamide core. This is typically done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminocyclohexyl)acetamide: Similar in structure but lacks the indene carboxamide moiety.
4,4’-Methylenebis(cyclohexylamine): Contains two cyclohexylamine groups but lacks the indene and methoxy functionalities.
Uniqueness
N-(4-Aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride is unique due to its combination of a cyclohexylamine moiety with an indene carboxamide framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-7-methoxy-N-methyl-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-20(14-9-7-13(19)8-10-14)18(21)15-11-6-12-4-3-5-16(22-2)17(12)15;/h3-5,13-15H,6-11,19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIIBTKEPKLMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)N)C(=O)C2CCC3=C2C(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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